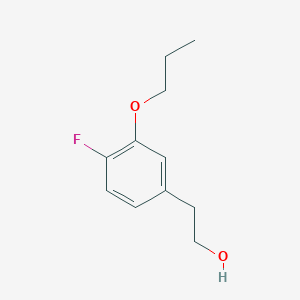

2-(4-Fluoro-3-propoxyphenyl)ethanol

Description

2-(4-Fluoro-3-propoxyphenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a phenyl ring substituted with a fluorine atom at the para position and a propoxy group at the meta position, linked to an ethanol moiety.

Properties

IUPAC Name |

2-(4-fluoro-3-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-2-7-14-11-8-9(5-6-13)3-4-10(11)12/h3-4,8,13H,2,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQJMRKOHUMDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoro-3-nitrophenol with propyl bromide to form 4-fluoro-3-propoxyphenol. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-propoxyphenyl)ethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of 2-(4-Fluoro-3-propoxyphenyl)acetaldehyde or 2-(4-Fluoro-3-propoxyphenyl)acetone.

Reduction: Formation of 2-(4-Fluoro-3-propoxyphenyl)ethane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-propoxyphenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and propoxy group can influence the compound’s binding affinity and selectivity. The hydroxyl group may participate in hydrogen bonding, further affecting the compound’s activity and interactions within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Structural Analysis

The compound’s key structural features can be compared to analogs with variations in alkoxy chain length, halogen placement, and functional groups (Table 1).

Table 1: Structural Comparison of 2-(4-Fluoro-3-propoxyphenyl)ethanol and Analogs

Key Observations :

- Alkoxy Chain Length: The propoxy group in this compound increases lipophilicity compared to its ethoxy analog (C₁₀H₁₃FO₂ vs.

- Steric Effects : Bulky substituents, such as the tetramethylbutyl group in , reduce reactivity and solubility due to steric hindrance, whereas the target compound’s linear propoxy chain balances lipophilicity and synthetic accessibility .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s molar mass (~198.24 g/mol) suggests moderate solubility in polar solvents like ethanol, similar to its ethoxy analog (184.21 g/mol) . However, the propoxy chain may slightly reduce aqueous solubility compared to shorter-chain derivatives.

- Boiling/Melting Points: Fluorine’s electronegativity increases intermolecular forces, likely raising the boiling point relative to non-fluorinated analogs. For example, 2-(4-Ethoxy-3-fluorophenyl)ethanol may exhibit a lower boiling point than the propoxy variant due to reduced molecular weight .

Reactivity and Functional Group Interactions

- Hydroxyl Group Reactivity: The ethanol moiety can undergo esterification or oxidation, analogous to reactions observed in for [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol .

- Fluorine Effects : The electron-withdrawing fluorine atom stabilizes the aromatic ring, directing electrophilic substitution to the meta position, as seen in fluorinated azo dye studies () .

Biological Activity

2-(4-Fluoro-3-propoxyphenyl)ethanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H15F1O2

- Molecular Weight : 220.25 g/mol

The compound features a fluorinated aromatic ring, which is known to influence its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to neurotransmission and inflammation.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, impacting processes such as lipid metabolism and cellular signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antioxidant Activity : Studies have shown that the compound can scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Anti-inflammatory Properties : It may reduce the production of pro-inflammatory cytokines, indicating a role in managing inflammatory conditions.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Protection against neuronal damage |

Case Studies

-

Neuroprotection in Animal Models

- A study involving rodent models demonstrated that administration of this compound resulted in significant reductions in markers of neuronal damage following induced oxidative stress. The compound was shown to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its potential as a neuroprotective agent.

-

Anti-inflammatory Effects in vitro

- In cultured human macrophages, treatment with the compound led to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in inflammatory diseases. These findings were consistent across multiple experimental setups, reinforcing the compound's anti-inflammatory profile.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its efficacy and selectivity. Structure-activity relationship (SAR) studies have identified modifications that improve receptor binding affinity and reduce off-target effects.

Notable Findings:

- A derivative with a modified alkoxy group exhibited improved potency in reducing inflammatory markers compared to the parent compound.

- In vivo studies indicated favorable pharmacokinetic profiles, with optimal absorption and distribution characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.